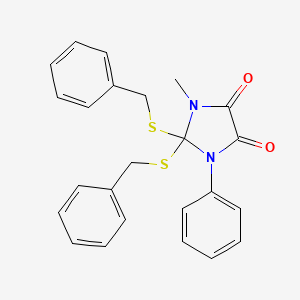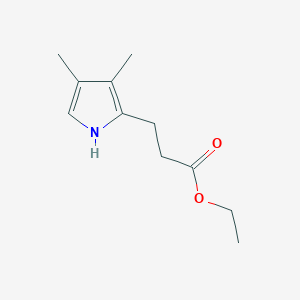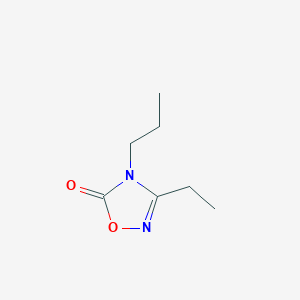
1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. For 1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl-, a possible synthetic route could involve:
Starting Materials: Ethylhydrazine and propylcarboxylic acid.
Reaction Conditions: The reaction might be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituents but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as bioactive compounds with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for their potential as therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary but typically involve binding to active sites or altering the function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: The parent compound with a similar structure.
1,3,4-Oxadiazole: Another isomer with different properties.
1,2,5-Oxadiazole: A less common isomer with unique characteristics.
Uniqueness
1,2,4-Oxadiazol-5(4H)-one, 3-ethyl-4-propyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
CAS No. |
62626-42-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-ethyl-4-propyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-9-6(4-2)8-11-7(9)10/h3-5H2,1-2H3 |
InChI Key |
LRSDFWHYXAPDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NOC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)
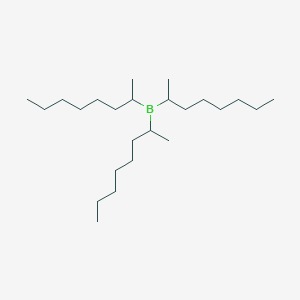
![1-Chloro-2-[(2-methoxyphenyl)methyl]benzene](/img/structure/B14532136.png)
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)

![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)

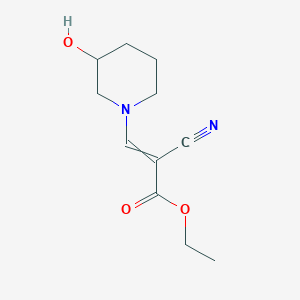
![(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol](/img/structure/B14532169.png)
![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
